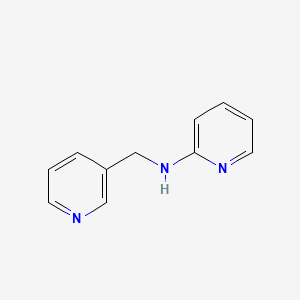

N-(pyridin-3-ylmethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-8H,9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFSSRCJMCCHQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of N Pyridin 3 Ylmethyl Pyridin 2 Amine

Established Synthetic Pathways for N-(pyridin-3-ylmethyl)pyridin-2-amine

The construction of the this compound scaffold can be achieved through several established synthetic methodologies, including classical condensation reactions followed by reduction, direct reductive amination, and potentially through multicomponent reaction strategies.

Condensation Reactions with Pyridinecarboxaldehydes

A primary and straightforward approach to the synthesis of this compound involves a two-step sequence initiated by the condensation of 2-aminopyridine (B139424) with 3-pyridinecarboxaldehyde (B140518). This reaction forms a Schiff base (imine) intermediate, which is subsequently reduced to the target secondary amine.

The initial acid-catalyzed condensation reaction between an aromatic amine and a carbonyl compound is a well-established method for forming the characteristic -C=N- (azomethine) group of a Schiff base. jocpr.comijarsct.co.innih.gov The reaction proceeds via nucleophilic addition of the amino group to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. jocpr.com In this specific synthesis, 2-aminopyridine acts as the nucleophile, and 3-pyridinecarboxaldehyde provides the electrophilic carbonyl carbon. The resulting imine, N-(pyridin-3-ylmethylene)pyridin-2-amine, is the direct precursor to the final product.

The subsequent step is the reduction of the C=N double bond of the Schiff base. This can be accomplished using a variety of reducing agents. A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. The hydride from the borohydride reagent adds to the carbon of the imine, and subsequent workup protonates the nitrogen, yielding the desired this compound. This two-step approach is summarized in the following reaction scheme:

Step 1: Schiff Base Formation

Step 2: Reduction of the Imine

While this method is conceptually simple, the isolation of the intermediate Schiff base may not always be necessary, leading to the more streamlined reductive amination protocols discussed in the next section.

Reductive Amination Protocols for this compound

Reductive amination, also known as reductive alkylation, is a highly efficient one-pot method for the synthesis of amines from a carbonyl compound and another amine. wikipedia.orgmasterorganicchemistry.com This process combines the initial imine formation and its subsequent reduction into a single synthetic operation, avoiding the isolation of the intermediate imine. wikipedia.orglibretexts.org This methodology is widely applicable for the preparation of primary, secondary, and tertiary amines. masterorganicchemistry.com

In the context of synthesizing this compound, this protocol involves reacting 2-aminopyridine with 3-pyridinecarboxaldehyde in the presence of a suitable reducing agent. A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the iminium ion intermediate in preference to the starting aldehyde. masterorganicchemistry.com

Several reducing agents are commonly employed for this purpose, each with its own advantages and specific reaction conditions. wikipedia.org

| Reducing Agent | Typical Reaction Conditions | Key Features |

|---|---|---|

| Sodium cyanoborohydride (NaBH₃CN) | Methanol or ethanol, often with catalytic acetic acid (to maintain a pH of ~4-5) | Mild and selective for the iminium ion over the carbonyl group. wikipedia.orgmasterorganicchemistry.com However, it generates toxic cyanide waste. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE) or tetrahydrofuran (B95107) (THF) | A milder and less toxic alternative to NaBH₃CN, effective for a wide range of substrates, including less nucleophilic amines. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd-C, H₂/Raney Ni) | Ethanol or methanol, under a hydrogen atmosphere with a metal catalyst | A "green" chemistry approach that avoids stoichiometric metal hydride reagents. wikipedia.org |

| Formic Acid | Formic acid is used as both the solvent and the reducing agent (Leuckart-Wallach reaction) | Often requires elevated temperatures. The Schiff bases can be refluxed in a formic acid-cumene solution. researchgate.net |

The general mechanism for the reductive amination of 2-aminopyridine with 3-pyridinecarboxaldehyde is as follows:

Formation of a hemiaminal by the nucleophilic attack of the amino group of 2-aminopyridine on the carbonyl carbon of 3-pyridinecarboxaldehyde.

Protonation of the hydroxyl group of the hemiaminal followed by the elimination of a water molecule to form a resonance-stabilized iminium ion.

Reduction of the iminium ion by the hydride reagent to yield the final product, this compound.

This one-pot approach is generally preferred over the two-step condensation-reduction sequence due to its higher efficiency and simplicity.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a powerful strategy for the rapid construction of complex molecules. nih.govresearchgate.netresearchgate.net While there are no direct reports of a multicomponent reaction specifically yielding this compound, several MCRs utilize 2-aminopyridine and aldehydes as key starting materials to generate related heterocyclic scaffolds.

For instance, the Groebke–Blackburn–Bienaymé reaction is a well-known three-component reaction of an amino-heterocycle, an aldehyde, and an isocyanide to produce 3-amino-imidazo-fused heterocycles. researchgate.net In a similar vein, three-component reactions involving 2-aminopyridines, aldehydes, and other components like alkynes or trimethylsilylcyanide have been developed to synthesize various imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.netrsc.org

A plausible, though not yet reported, MCR approach for the synthesis of this compound could be envisioned as a variation of a reductive amination where the reducing agent is generated in situ or is part of a catalytic cycle. However, the more common outcome of MCRs involving these starting materials is the formation of more complex, fused heterocyclic systems. For example, a rhodium(III)-catalyzed three-component coupling of 2-aminopyridines, aldehydes, and diazo esters leads to the formation of pyrido[1,2-a]pyrimidin-4-ones through an in situ imine formation followed by imidoyl C-H activation. nih.gov

Derivatization Strategies and Synthesis of this compound Analogues

The this compound scaffold offers multiple sites for chemical modification, including the secondary amine nitrogen and the two pyridine (B92270) rings. These sites can be selectively functionalized to generate a diverse library of analogues.

N-Alkylation and N-Acylation Reactions

The secondary amine nitrogen in this compound is a nucleophilic center that can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: N-alkylation introduces an additional alkyl or arylmethyl group onto the amine nitrogen, converting the secondary amine into a tertiary amine. wikipedia.org This is typically achieved by reacting the amine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent is crucial to control the reaction and avoid the formation of quaternary ammonium (B1175870) salts through over-alkylation. wikipedia.org

| Alkylating Agent | Base | Typical Solvent | Product |

|---|---|---|---|

| Alkyl Halide (R-X) | K₂CO₃, NaH, Et₃N | DMF, Acetonitrile, THF | N-alkyl-N-(pyridin-3-ylmethyl)pyridin-2-amine |

| Benzyl Halide (Bn-X) | K₂CO₃, NaH | DMF, Acetonitrile | N-benzyl-N-(pyridin-3-ylmethyl)pyridin-2-amine |

It is important to note that direct N-alkylation of the pyridine ring nitrogen is also possible under certain conditions, particularly with strong alkylating agents and in the absence of a more nucleophilic secondary amine. nih.gov However, the secondary amine in the target molecule is expected to be the more reactive site for alkylation.

N-Acylation: N-acylation involves the reaction of the secondary amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. youtube.com This reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to scavenge the acid byproduct. youtube.com

A study on the N-acylation of the closely related N-(pyridin-2-ylmethyl)acetamide demonstrated that the pyridine ring can act as an internal nucleophilic catalyst. semanticscholar.org The pyridine nitrogen attacks the acyl chloride to form a highly reactive acylpyridinium salt intermediate. This intermediate then undergoes an intramolecular acyl transfer to the amide nitrogen, resulting in the formation of an imide. semanticscholar.org A similar mechanism would be expected for the N-acylation of this compound.

| Acylating Agent | Base | Typical Solvent | Product |

|---|---|---|---|

| Acyl Chloride (RCOCl) | Pyridine, Et₃N, DIPEA | Dichloromethane (DCM), THF | N-acyl-N-(pyridin-3-ylmethyl)pyridin-2-amine |

| Acid Anhydride ((RCO)₂O) | Pyridine, DMAP (cat.) | Dichloromethane (DCM), THF | N-acyl-N-(pyridin-3-ylmethyl)pyridin-2-amine |

Ring Functionalization and Substitution Chemistry

Both pyridine rings in this compound are susceptible to functionalization, although their reactivity profiles differ due to the nature of the substituents.

Functionalization of the 3-Picolyl Ring: The 3-picolyl ring can be selectively functionalized at the 4-position through directed ortho-metalation (DoM). clockss.orgwikipedia.org In this strategy, a directing metalating group (DMG) on the aminomethyl side chain directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.org

A study by Smith et al. demonstrated that N-protected derivatives of 3-(aminomethyl)pyridine, such as N'-(pyridin-3-ylmethyl)-N,N-dimethylurea, undergo lithiation at the 4-position of the pyridine ring when treated with t-butyllithium at low temperatures. researchgate.net The resulting 4-lithio intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at this position. researchgate.net

| Directing Group on Nitrogen | Lithiating Agent | Electrophile (E) | Product (Substituent at C-4) |

|---|---|---|---|

| -CON(CH₃)₂ | t-BuLi | Ph₂CO | -C(OH)Ph₂ |

| -CO₂t-Bu | t-BuLi | (CH₃)₂CO | -C(OH)(CH₃)₂ |

| -COC(CH₃)₃ | t-BuLi | C₆H₁₀O | -C₆H₁₀(OH) |

Functionalization of the 2-Aminopyridine Ring: The 2-aminopyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen. nih.gov Any substitution that does occur is typically directed to the 3- and 5-positions. However, forcing conditions are often required. chemrxiv.org

Conversely, the 2-aminopyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 4- and 6-positions, as the nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com If a good leaving group, such as a halide, is present at these positions, it can be displaced by a variety of nucleophiles.

Recent advancements in pyridine C-H functionalization offer more sophisticated methods for introducing substituents. For example, selective halogenation at the 3-position of pyridines can be achieved through a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. chemrxiv.orgnih.gov This method could potentially be applied to introduce halogens onto the pyridine rings of the target molecule, which can then serve as handles for further cross-coupling reactions.

Chemodivergent Synthetic Routes

Chemodivergent synthesis enables the generation of structurally distinct products from a common set of starting materials by subtly modifying reaction conditions. This strategy is particularly valuable for building molecular complexity and accessing diverse chemical scaffolds efficiently. While specific chemodivergent studies on this compound are not extensively documented, a notable example involving the related 2-aminopyridine core demonstrates the power of this approach.

Research has shown that the reaction of 2-aminopyridines with α-bromoketones can be directed to selectively produce either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. rsc.orgnih.govresearchgate.net The choice of solvent and reagents dictates the reaction outcome.

Formation of N-(pyridin-2-yl)amides: This pathway is achieved in toluene (B28343) through a C–C bond cleavage mechanism promoted by iodine (I₂) and tert-butyl hydroperoxide (TBHP). rsc.orgrsc.org The conditions are mild and metal-free. rsc.org

Formation of 3-bromoimidazo[1,2-a]pyridines: In contrast, switching the solvent to ethyl acetate (B1210297) and using only TBHP as an additive leads to the formation of the fused heterocyclic system via a one-pot tandem cyclization and bromination. rsc.orgrsc.org This process is promoted by the subsequent bromination step and notably does not require a base. rsc.org

This divergent pathway highlights how the reactivity of the aminopyridine scaffold can be manipulated. The reaction is tolerant of various functional groups on both the aminopyridine and the α-bromoketone, affording products in moderate to good yields. nih.gov This methodology provides a foundation for potential chemodivergent strategies that could be adapted for this compound, allowing for selective transformations at the aminopyridine nitrogen or through cyclization involving the pyridine rings.

| Starting Materials | Conditions | Product Type | Yield |

|---|---|---|---|

| 2-Aminopyridine + 2-Bromoacetophenone | I₂, TBHP, Toluene, 100 °C | N-(pyridin-2-yl)benzamide | Good |

| 2-Aminopyridine + 2-Bromoacetophenone | TBHP, Ethyl Acetate, 90 °C | 2-Phenyl-3-bromoimidazo[1,2-a]pyridine | Moderate to Good |

| Substituted 2-Aminopyridines + Various α-Bromoketones | I₂, TBHP, Toluene, 100 °C | Substituted N-(pyridin-2-yl)amides | Moderate |

| Substituted 2-Aminopyridines + Various α-Bromoketones | TBHP, Ethyl Acetate, 90 °C | Substituted 3-bromoimidazo[1,2-a]pyridines | Good |

Mechanistic Investigations of this compound Synthesis and Transformations

Understanding the underlying reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. Mechanistic studies provide insight into the electronic and steric factors that govern the reactivity of molecules like this compound.

Elucidation of Reaction Mechanisms

The chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines offers a compelling case study in reaction mechanism elucidation. The two distinct pathways from common precursors are governed by a delicate interplay of reagents and intermediates.

The proposed mechanism for the formation of N-(pyridin-2-yl)amides involves an iodine-promoted C-C bond cleavage. rsc.org It is suggested that the reaction proceeds through an intermediate where the aminopyridine adds to the ketone, followed by a rearrangement and oxidative cleavage facilitated by TBHP and iodine, ultimately leading to the amide product. A fierce competition between this amidation pathway and the alternative bromination/cyclization pathway has been noted, with iodine playing a critical role in directing the reaction toward C-C bond cleavage. rsc.org

For the synthesis of 3-bromoimidazo[1,2-a]pyridines , the mechanism is believed to be a tandem cyclization/bromination process. rsc.org In the absence of iodine, the aminopyridine first acts as a nucleophile, attacking the α-bromoketone to form an intermediate that subsequently cyclizes to form the imidazo[1,2-a]pyridine ring system. This is followed by bromination using TBHP as the bromine source promoter. rsc.org This one-pot, metal-free approach is synthetically efficient for constructing these versatile halogenated heterocycles. rsc.org

Stereochemical Control and Diastereoselectivity in Derivative Synthesis

Achieving stereochemical control is a paramount challenge in modern organic synthesis, particularly for producing chiral molecules with specific biological activities. While literature specifically detailing the diastereoselective synthesis of this compound derivatives is scarce, methodologies developed for structurally similar compounds provide valuable insights.

A significant approach for the asymmetric synthesis of chiral 1-substituted-1-(pyridin-2-yl)methylamines involves the diastereoselective reduction of enantiopure N-p-toluenesulfinyl ketimines. unito.it This method utilizes an inexpensive and readily removable chiral auxiliary. The process begins with the condensation of a 2-pyridyl ketone with enantiopure (S)-(+)-p-toluenesulfinamide to form a single isomer of the N-p-toluenesulfinyl ketimine. unito.it Subsequent reduction of this imine, for instance with sodium borohydride, affords the N-p-toluenesulfinyl amine with good yields and diastereoselectivity. unito.it The chiral auxiliary can then be cleaved to yield the desired chiral amine. unito.it This strategy demonstrates a viable pathway for introducing stereocenters adjacent to a pyridine ring and could be adaptable for the synthesis of chiral derivatives starting from appropriate precursors related to this compound.

Furthermore, the broader field of organometallic chemistry has shown that dihapto-coordination of pyridine rings to a transition metal fragment can enable stereoselective additions. For example, 1,2-dihydropyridine complexes have been shown to undergo protonation and subsequent regioselective amination stereoselectively anti to the metal center, producing exclusively cis-disubstituted tetrahydropyridine (B1245486) products. nih.gov Such advanced organometallic strategies represent a frontier in controlling the stereochemistry of pyridine derivatives. nih.gov

Catalytic Approaches in this compound Derivatization

Catalysis offers efficient and atom-economical methods for the functionalization and derivatization of heterocyclic compounds. For a molecule like this compound, with multiple potential reaction sites, catalytic approaches are essential for achieving selectivity and high yields.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. The Buchwald-Hartwig amination, for instance, is a powerful method for forming C-N bonds. This reaction has been successfully applied to the N-arylation of 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) derivatives. mdpi.comnih.gov Using a catalyst system comprising a palladium source like dichlorobis(triphenylphosphine)Pd(II) and a suitable ligand such as Xantphos, various aryl bromides can be coupled with the aminopyrimidine core in moderate to good yields. mdpi.comnih.gov

| Aryl Bromide | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|

| 2,4-Dimethylbromobenzene | PdCl₂(PPh₃)₂ / Xantphos | NaOᵗBu | Toluene | 82% |

| 4-Bromotoluene | PdCl₂(PPh₃)₂ / Xantphos | NaOᵗBu | Toluene | 31% |

| 4-Bromoanisole | PdCl₂(PPh₃)₂ / Xantphos | NaOᵗBu | Toluene | 27% |

Another powerful strategy for derivatization involves directed ortho-metalation. For derivatives of 3-(aminomethyl)pyridine, such as N-(pyridin-3-ylmethyl)pivalamide, treatment with a strong base like t-butyllithium can lead to dilithiation at both the amine nitrogen and the C4 position of the pyridine ring. researchgate.net The resulting dilithio species can then react with various electrophiles to introduce new functional groups, providing a versatile method for substitution on the pyridine ring. researchgate.net While this is a stoichiometric process, the functionalized products can be subjected to further catalytic transformations.

Copper-catalyzed reactions also present viable options. For example, a copper-catalyzed dehydrogenative reaction between aldehydes and aminopyridines has been developed to synthesize N-(pyridin-2-yl)amides, using molecular oxygen as a benign oxidant. nih.gov This approach offers a direct C-H functionalization pathway to form amide bonds. These examples of palladium, lithium, and copper-mediated transformations underscore the diverse catalytic tools available for the derivatization of the this compound scaffold.

Coordination Chemistry and Metallosupramolecular Architectures of N Pyridin 3 Ylmethyl Pyridin 2 Amine

Ligand Properties and Coordination Modes of N-(pyridin-3-ylmethyl)pyridin-2-amine

The coordination behavior of this compound is governed by the interplay of its electronic and structural features. The presence of multiple nitrogen donor atoms, coupled with its conformational flexibility, allows for a range of coordination modes, making it a valuable building block in the construction of diverse supramolecular assemblies.

This compound possesses three nitrogen atoms, each with the potential to coordinate to a metal center: the two pyridine (B92270) nitrogen atoms and the secondary amine nitrogen. This multiplicity of donor sites allows for various coordination modes, including monodentate, bidentate bridging, and chelating interactions. The pyridine nitrogen atoms are typically the primary coordination sites due to their sp² hybridization and the accessibility of their lone pair of electrons.

In many of its complexes, the ligand utilizes the nitrogen atoms of its two pyridine rings to bridge metal centers, acting as an unsymmetrical dipyridyl ligand. nih.gov This bridging capability is fundamental to the formation of coordination polymers. The secondary amine nitrogen can also participate in coordination, although this is less common and depends on the specific reaction conditions and the nature of the metal ion. The relative positions of the nitrogen atoms on the two terminal pyridines make it an unsymmetrical ligand, which can lead to more complex and less predictable coordination geometries compared to its symmetrical counterparts. nih.gov

The crystal structure of the free ligand reveals that the dihedral angles between the pyridyl ring planes are significant, indicating a non-planar conformation in the solid state. nih.govresearchgate.net This inherent twist is a key factor in the formation of non-linear and often helical supramolecular structures. Steric hindrance between the pyridine rings and with other coordinated ligands can also influence the final geometry of the metal complex, favoring specific conformations that minimize steric strain.

The coordination of this compound to a metal ion induces ligand field effects, which influence the electronic properties and geometry of the resulting complex. The pyridine moieties are considered moderately strong field ligands, capable of causing a significant splitting of the d-orbitals of the metal center. The magnitude of this splitting depends on the coordination number, the geometry of the complex, and the specific metal ion involved.

For d¹⁰ metal ions like silver(I), which have a filled d-shell, traditional ligand field stabilization energy is not a determining factor in the coordination geometry. Instead, the geometry is primarily dictated by the preference of Ag(I) for linear or near-linear two-coordination, as well as by ligand steric constraints and packing forces in the solid state. nih.gov The flexibility of the this compound ligand allows it to adapt to these geometric preferences, readily forming bridged structures that satisfy the coordination requirements of the silver(I) centers.

Synthesis and Structural Elucidation of Metal Complexes with this compound

Silver(I) has proven to be a particularly effective metal ion for constructing coordination polymers with this compound due to its flexible coordination geometry. nih.gov The reaction of this ligand with silver(I) salts, such as silver trifluoromethanesulfonate (B1224126), yields polymeric complexes with intriguing structural motifs. nih.gov

In a notable example, the reaction of this compound with silver(I) trifluoromethanesulfonate results in the formation of a polymeric complex with the formula {Ag(C₁₁H₁₁N₃)}n. nih.gov The asymmetric unit of this complex contains two crystallographically independent Ag(I) atoms, two ligand molecules, and two trifluoromethanesulfonate anions. nih.gov This structural complexity gives rise to the formation of distinct helical chains within the same crystal lattice. nih.gov

Table 1: Selected Crystallographic Data for {Ag(C₁₁H₁₁N₃)}n

| Parameter | Value |

| Formula | C₁₂H₁₁AgF₃N₃O₃S |

| Formula Weight | 446.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.987(3) |

| b (Å) | 10.4007(7) |

| c (Å) | 20.311(4) |

| β (°) | 108.99(2) |

| Volume (ų) | 2792.9(9) |

Data sourced from reference nih.gov.

A fascinating aspect of the silver(I) coordination polymer with this compound is the formation of helical chains. nih.gov The inherent asymmetry and conformational flexibility of the ligand are crucial in directing the assembly of these chiral superstructures.

In the crystal structure of {Ag(C₁₁H₁₁N₃)}n, two types of helical chains are observed. nih.gov One silver atom (Ag1) is coordinated by two pyridine nitrogen atoms from two different ligand molecules in a nearly linear fashion, forming a left-handed helical chain. nih.gov The other silver atom (Ag2) is also coordinated by two pyridine nitrogen atoms from two other ligand molecules but in a bent arrangement, resulting in a right-handed helical chain. nih.gov

Both the left-handed and right-handed helical chains propagate along the b-axis and have the same pitch length. nih.gov These chains are further organized into a two-dimensional supramolecular network through Ag···Ag interactions and π–π stacking between the pyridine rings of adjacent helices. nih.gov

Table 2: Coordination Geometry and Helical Parameters in {Ag(C₁₁H₁₁N₃)}n

| Feature | Ag1 (Left-handed Helix) | Ag2 (Right-handed Helix) |

| Coordination Geometry | Slightly distorted linear | Bent |

| N–Ag–N Angle (°) | 173.2(3) | 157.1(3) |

| Pitch Length (Å) | 10.4007(7) | 10.4007(7) |

| Ag···Ag Interaction (Å) | \multicolumn{2}{c | }{3.0897(12)} |

| π–π Stacking (Å) | \multicolumn{2}{c | }{3.518(6) and 3.564(7)} |

Data sourced from reference nih.gov.

Silver(I) Coordination Compounds and Polymers

Cyclic Dimer Formation

| Interaction | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| Hydrogen Bond | N—H···N | 0.93 | 2.19 | 3.102(4) | 166 |

| Hydrogen Bond | N—H···N | 0.89 | 2.22 | 3.097(4) | 168 |

This table presents geometric data for the intermolecular N—H···N hydrogen bonds responsible for dimer formation in the crystal structure of this compound. Data extracted from crystallographic studies.

Two-Dimensional Supramolecular Networks

The ligand's capacity for building larger structures is evident in its coordination complexes, such as with silver(I). nih.gov When this compound reacts with silver(I) trifluoromethanesulfonate, it forms a polymeric complex, {Ag(C11H11N3)}n. nih.gov In this structure, silver(I) atoms are bridged by the ligand's two pyridine nitrogen atoms, leading to the formation of both right- and left-handed helical chains. nih.govnih.gov

These helical chains are not isolated but are further organized into a two-dimensional supramolecular network that extends parallel to the crystallographic ab plane. nih.gov The assembly of this 2D network is directed by a combination of metallophilic (Ag···Ag) and π–π stacking interactions between the chains. nih.gov The structure is additionally stabilized by various hydrogen bonds (N—H⋯O, C—H⋯O, and C—H⋯F) between the helical chains and the trifluoromethanesulfonate anions. nih.gov

| Interaction Type | Description | Distance (Å) |

| Metallophilic | Ag···Ag interactions between chains | 3.0897(12) |

| π–π Stacking | Centroid-to-centroid distance | 3.518(6) - 3.564(7) |

This table summarizes the key intermolecular interactions and their corresponding distances that lead to the formation of the 2D supramolecular network in the silver(I) complex.

Copper(II) Coordination Compounds

While the crystal structures of copper(II) complexes with this compound have been previously reported in the literature, specific details regarding their synthesis and structural characterization are not available in the reviewed sources. nih.govresearchgate.net The coordination chemistry of copper(II) with related N,N'-bidentate pyridine-based ligands is extensive, often resulting in mononuclear or polynuclear species with geometries ranging from distorted square planar to square pyramidal or octahedral, depending on the co-ligands and counter-ions present. mdpi.com

Ruthenium(II) Complexes and Stereoselective Synthesis

The coordination chemistry of ruthenium(II) with polypyridyl ligands is a field of significant interest, particularly for applications in catalysis and photophysics. nih.gov However, specific studies detailing the synthesis, crystal structure, or application in stereoselective synthesis of Ruthenium(II) complexes incorporating this compound as a ligand were not found in the surveyed literature.

Other Transition Metal Complexes

Beyond copper and silver, this compound forms complexes with other transition metals, creating diverse coordination architectures.

Cobalt(II) Complex : A one-dimensional coordination polymer has been synthesized with cobalt(II) nitrate (B79036), yielding the formula [Co(NO3)2(L)]n, where L is this compound. researchgate.net

Coordination Geometry : The Co(II) center exhibits a distorted pentagonal bipyramidal geometry. researchgate.net

Polymer Structure : The cobalt atoms are bridged by the dipyridyl ligand, creating 1D zigzag chains. researchgate.net These chains are further linked into a 2D supramolecular layer through N-H···O hydrogen bonds involving the ligand's amine group and the nitrate anions. researchgate.net

Silver(I) Complex : As detailed previously (Section 3.2.1.3), the reaction with silver(I) trifluoromethanesulfonate produces a complex featuring two distinct coordination geometries for the Ag(I) ions: one is slightly distorted from linear, and the other has a bent arrangement. nih.gov This variation gives rise to alternating right- and left-handed helical chains, which assemble into a 2D network. nih.gov

Supramolecular Organization and Intermolecular Interactions in this compound Complexes

The supramolecular organization in both the free ligand and its metal complexes is governed by a variety of non-covalent interactions, which play a critical role in defining the final architecture.

N—H···N Hydrogen Bonds : This is the primary interaction in the solid state of the free ligand, leading to the formation of cyclic dimers. nih.govresearchgate.net

Hydrogen Bonding with Anions : In coordination complexes, the secondary amine (N-H) group and various C-H groups act as hydrogen-bond donors to anions (e.g., trifluoromethanesulfonate, nitrate) and solvent molecules. nih.govresearchgate.net These interactions, such as N—H···O, C—H···O, and C—H···F, are crucial for linking the primary coordination structures (like 1D chains) into higher-dimensional networks. nih.govresearchgate.net

π–π Stacking Interactions : These interactions are significant in the packing of aromatic-rich ligands. In the silver(I) coordination polymer, π–π stacking between pyridine rings of adjacent helical chains helps to stabilize the resulting 2D network. nih.gov

Metallophilic Interactions : In the silver(I) complex, short Ag···Ag interactions provide an additional stabilizing force that helps organize the helical chains into a two-dimensional sheet. nih.gov

| Interaction Type | Role in Supramolecular Assembly | Example Compound/State |

| N—H···N Hydrogen Bond | Formation of cyclic dimers | Free Ligand nih.govresearchgate.net |

| N—H···O Hydrogen Bond | Linking 1D chains into 2D layers | Cobalt(II) Complex researchgate.net |

| π–π Stacking | Stabilization of 2D networks | Silver(I) Complex nih.gov |

| C—H···π Interaction | Crystal packing stabilization | Free Ligand nih.govresearchgate.net |

| Metallophilic (Ag···Ag) | Linking helical chains into 2D network | Silver(I) Complex nih.gov |

This table provides a summary of the key intermolecular interactions observed in the solid-state structures of this compound and its metal complexes, highlighting their role in the supramolecular organization.

Non-Covalent Interactions in Metallosupramolecular Architectures of this compound

1 N-H···O and C-H···O Hydrogen Bonding Networks

Hydrogen bonding involving the amine proton of the this compound ligand and oxygen atoms of counter-anions is a recurring motif in the crystal engineering of its metal complexes. These interactions serve as a directional force, guiding the assembly of coordination polymers into higher-dimensional networks.

The geometric parameters of these hydrogen bonds in the silver(I) trifluoromethanesulfonate complex are detailed in the table below, underscoring the significance of these interactions in the crystal packing.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | 0.88 | 2.15 | 3.01(1) | 168 |

| C-H···O | 0.95 | 2.58 | 3.49(1) | 161 |

| C-H···O | 0.99 | 2.59 | 3.49(2) | 151 |

| C-H···O | 0.95 | 2.59 | 3.51(1) | 163 |

| C-H···F | 0.95 | 2.57 | 3.42(1) | 150 |

| C-H···F | 0.95 | 2.50 | 3.38(2) | 155 |

Data for {Ag(C₁₁H₁₁N₃)}n nih.gov

2 C-H···π and π-π Stacking Interactions

Aromatic systems, such as the pyridine rings in this compound, are prone to engaging in C-H···π and π-π stacking interactions. These dispersive forces, although weaker than hydrogen bonds, are crucial in the stabilization of supramolecular architectures, influencing the packing of aromatic ligands and the resulting crystal structures.

In the uncoordinated form of a related ligand, N-(pyridin-2-ylmethyl)pyridin-2-amine, weak intermolecular C-H···π interactions are observed, contributing to the stabilization of the crystal packing. researchgate.netnih.gov While specific geometric data for C-H···π interactions in metal complexes of this compound are not extensively detailed in the available literature, their presence is a common feature in similar aromatic ligand systems.

Conversely, π-π stacking interactions are well-documented in the silver(I) trifluoromethanesulfonate complex of this compound. nih.gov In this coordination polymer, the pyridine rings of adjacent helical chains are involved in π-π stacking, with centroid-centroid distances of 3.564(7) Å and 3.518(6) Å. nih.gov These interactions play a direct role in extending the one-dimensional helical chains into a two-dimensional network.

| Complex | Interaction Type | Centroid-Centroid Distance (Å) |

| {Ag(C₁₁H₁₁N₃)}n | π-π stacking | 3.564(7) |

| {Ag(C₁₁H₁₁N₃)}n | π-π stacking | 3.518(6) |

3 Ag···Ag Interactions in Polynuclear Architectures

In polynuclear silver(I) complexes, weak attractive forces between the silver centers, known as argentophilic interactions, can significantly influence the supramolecular structure. These Ag···Ag interactions, with distances typically shorter than the sum of the van der Waals radii of silver (3.44 Å), are a recognized structure-directing force in silver coordination chemistry.

The polymeric complex {Ag(C₁₁H₁₁N₃)}n provides a clear example of the role of these interactions. In this structure, the right- and left-handed helical chains are alternately arranged and linked via Ag···Ag interactions with a distance of 3.0897(12) Å. nih.gov This argentophilic interaction is a key factor in the formation of the two-dimensional supramolecular network.

For comparison, in the isostructural perchlorate (B79767) salt of a related ligand, N-(pyridine-2-ylmethyl)pyridine-3-amine, the helical chains are connected by Ag···Ag interactions at a distance of 3.2639(5) Å. researchgate.net The variation in this distance highlights the subtle interplay of ligand and anion effects on the strength of these metallophilic interactions.

| Complex | Ag···Ag Distance (Å) |

| {Ag(C₁₁H₁₁N₃)}n | 3.0897(12) |

| {Ag(C₁₁H₁₁N₃)}n (related ligand) | 3.2639(5) |

4 Role of Anions in Supramolecular Assembly

The choice of counter-anion is a critical factor in the self-assembly of coordination polymers, as anions can dictate the dimensionality and topology of the resulting supramolecular architecture through their size, shape, and ability to act as hydrogen bond acceptors.

In the case of the this compound silver(I) trifluoromethanesulfonate complex, the triflate anions are not merely charge-balancing entities. They are actively involved in the construction of the supramolecular network by participating in N-H···O, C-H···O, and C-H···F hydrogen bonds with the cationic helical chains. nih.gov This intricate network of hydrogen bonds involving the anion is fundamental to the formation of the two-dimensional structure.

Computational and Theoretical Chemistry Studies of N Pyridin 3 Ylmethyl Pyridin 2 Amine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are employed to model the electronic distribution and behavior of N-(pyridin-3-ylmethyl)pyridin-2-amine, thereby predicting its stability and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. niscpr.res.in For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-31G, are utilized to determine the most stable three-dimensional geometry (optimized geometry). niscpr.res.in These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and steric properties. The analysis of the optimized structure helps in identifying the spatial arrangement of the two pyridine rings and the connecting methylene-amine bridge, which is crucial for its interaction with other molecules.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. amazonaws.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. amazonaws.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. amazonaws.comirjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netajchem-a.com These descriptors provide a quantitative basis for predicting how the molecule will behave in a chemical reaction.

Table 1: Global Reactivity Descriptors and Their Formulations

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. irjweb.com |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating a higher tendency to exchange electrons with the environment. academie-sciences.fr |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Measures the propensity of a species to accept electrons. academie-sciences.fr |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. academie-sciences.fr |

This table is based on established DFT principles. irjweb.comresearchgate.netajchem-a.comacademie-sciences.fr

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.dempg.de This analysis provides a detailed picture of the charge distribution within the this compound molecule.

Molecular Modeling and Docking Simulations for Mechanistic Insights

Molecular modeling and docking simulations are essential computational tools for exploring how a ligand like this compound might interact with a biological target, typically a protein. These methods provide insights into the potential mechanism of action at a molecular level.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein. niscpr.res.in For analogues of this compound, such as pyridine-2-methylamine derivatives, docking studies have been used to identify key interactions within the active sites of proteins like Mycobacterial membrane protein Large 3 (MmpL3), a target for antitubercular agents. nih.gov

The interaction profile typically reveals a combination of forces that stabilize the ligand-protein complex:

Hydrogen Bonds: These are crucial directional interactions. For instance, the nitrogen atoms in the pyridine rings or the secondary amine linker can act as hydrogen bond acceptors or donors, respectively, forming bonds with amino acid residues like aspartic acid. nih.gov

Hydrophobic Interactions: The aromatic pyridine rings can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket. nih.gov

π-π Stacking: The flat, aromatic pyridine rings can stack with the aromatic side chains of amino acids such as tyrosine, phenylalanine, or tryptophan, contributing significantly to binding affinity. nih.gov

These detailed interaction profiles are essential for understanding the structural basis of molecular recognition and for the rational design of more potent and selective molecules.

Docking simulations not only predict the types of interactions but also the specific binding mode or pose of the ligand within the protein's active site. The simulation software calculates a "docking score," which serves as an estimate of the binding affinity—the strength of the interaction between the ligand and the protein. nih.gov Binding affinity is often expressed in kcal/mol, with more negative values indicating a stronger, more favorable interaction.

For example, in a study of N-(pyridin-3-yl)pyrimidin-4-amine analogues as inhibitors of Cyclin-dependent kinase 2 (CDK2), an integrated computational approach was used to explore binding. rsc.org The results revealed strong inhibitory interactions within the CDK2 active site, and binding free energy calculations using the MM/PBSA method showed strong affinities, with one analogue achieving a binding affinity of -68.23 kcal·mol−1. rsc.org Such predictions are invaluable for ranking potential drug candidates and prioritizing them for experimental testing.

Table 2: Example of Docking Simulation Results for a Pyridine-Amine Derivative

| Target Protein | Ligand | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Type of Interactions |

| MmpL3 | Pyridine-2-methylamine derivative | D645, Y646 | -10.934 | Hydrogen Bond, π-π Stacking |

| CDK2 | N-(pyridin-3-yl)pyrimidin-4-amine analogue | (Not specified) | -68.23 | Intermolecular Interactions |

This table is a composite representation based on findings for analogous structures. nih.govrsc.org

These simulations provide a powerful hypothesis-generating tool, offering a detailed molecular view of how this compound and related compounds might achieve their biological effects.

Computational Reaction Path Searches and Energy Barriers

Computational chemistry offers powerful tools to elucidate reaction mechanisms, identify transition states, and calculate the energy barriers associated with chemical transformations. For this compound and related compounds, density functional theory (DFT) is a commonly employed method to map out potential energy surfaces and determine the most favorable reaction pathways. While specific computational studies detailing reaction path searches and energy barriers for this compound are not extensively available in the current literature, the methodologies applied to similar pyridine-containing molecules provide a framework for understanding the types of transformations this compound might undergo.

Theoretical investigations on related systems, such as the formation of a peptide bond from a carboxylic acid and an amine, have utilized DFT calculations to explore the reaction mechanism and the effect of solvent molecules on the energy barriers. researchgate.net Such studies often employ methods like the B3LYP functional with various basis sets to optimize the geometries of reactants, transition states, and products. researchgate.netniscpr.res.in The energy difference between the reactants and the transition state defines the activation energy or energy barrier of a reaction. For instance, in the study of 2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine, DFT calculations were used to determine the energy barriers for conformational conversions between different isomers. academie-sciences.fracademie-sciences.fr

In the context of this compound, computational reaction path searches could be hypothetically applied to investigate various reactions, such as N-alkylation, acylation, or metal-catalyzed cross-coupling reactions. The process would involve:

Reactant and Product Optimization: The initial step is to obtain the optimized geometries and electronic energies of the reactants and products.

Transition State Searching: Various algorithms are then used to locate the transition state structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation is typically performed to confirm that it connects the desired reactants and products.

Energy Barrier Calculation: The energy barrier is then calculated as the difference in energy between the transition state and the reactants.

These calculations can be performed in the gas phase or with the inclusion of solvent effects, often using a polarizable continuum model (PCM). The resulting energy barriers provide crucial insights into the kinetics and feasibility of a proposed reaction. While explicit data for this compound is not available, the established computational methodologies are well-suited for such investigations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its chemical reactivity and interactions with other molecules. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects.

Exploration of Preferred Conformations in Solution and Solid State

The preferred conformation of a molecule can differ between the solid state, where packing forces are significant, and in solution, where solvent interactions play a dominant role.

Solid State Conformation:

While the crystal structure of this compound has not been reported, a detailed crystallographic study of its isomer, N-(pyridin-2-ylmethyl)pyridin-2-amine , provides valuable insight into the likely conformational preferences in the solid state. nih.govresearchgate.net In the crystal structure of N-(pyridin-2-ylmethyl)pyridin-2-amine, the asymmetric unit contains two crystallographically independent molecules, designated as A and B. nih.govresearchgate.net The geometries of both molecules are very similar, with the key difference being the torsion angles of the inter-ring chain. nih.govresearchgate.net

The dihedral angles between the two pyridyl rings are 84.0(2)° for molecule A and 83.2(2)° for molecule B, indicating a significantly twisted conformation. nih.govresearchgate.net The conformation is further characterized by the C-N-C-C torsion angles of 67.4(5)° in molecule A and -69.3(5)° in molecule B. nih.govresearchgate.net This twisted arrangement is stabilized by intermolecular N-H···N hydrogen bonds, which lead to the formation of dimers. nih.govresearchgate.net Weak C-H···π interactions also contribute to the stability of the crystal packing. nih.govresearchgate.net

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Dihedral Angle between Pyridyl Rings (°) | 84.0(2) | 83.2(2) |

| C-N-C-C Torsion Angle (°) | 67.4(5) | -69.3(5) |

Solution State Conformation:

In solution, the conformation of this compound is expected to be more flexible. Computational methods such as DFT can be used to explore the potential energy surface and identify low-energy conformers in both the gas phase and in different solvents. For other pyridine derivatives, conformational analyses have shown that multiple isomers with small energy differences can coexist in solution. academie-sciences.fracademie-sciences.fr The relative energies of these conformers can be influenced by the solvent environment. For this compound, one would expect a dynamic equilibrium between different rotational isomers (rotamers) arising from rotation around the C-N and C-C single bonds of the methylene (B1212753) bridge.

Dynamic Behavior of this compound and its Complexes

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their flexibility, conformational changes, and interactions with their environment. academie-sciences.fr An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

For this compound, MD simulations could be employed to:

Explore Conformational Space: By simulating the molecule over a period of time, one can observe the transitions between different low-energy conformations and understand the flexibility of the molecule in solution.

Study Solvent Effects: MD simulations explicitly include solvent molecules, allowing for a detailed investigation of how the solvent structure around the solute influences its conformation and dynamics.

Investigate Complexation: The dynamic behavior of complexes of this compound with metal ions or other molecules can be studied. This is particularly relevant as this compound is a potential ligand in coordination chemistry. MD simulations of such complexes can reveal information about the stability of the complex, the flexibility of the ligand upon coordination, and the nature of the interactions between the ligand and the central atom or molecule.

In silico studies of other pyridine-containing ligands have successfully used MD simulations to assess the stability of their complexes with proteins and other biological macromolecules. academie-sciences.frrsc.org These simulations can provide valuable information on binding modes and the strength of interactions. Although specific MD simulation data for this compound is not currently available, this computational technique holds significant promise for future studies on this molecule and its derivatives.

Applications in Advanced Research Fields of N Pyridin 3 Ylmethyl Pyridin 2 Amine Derivatives

Catalysis and Organometallic Applications

The design and synthesis of novel ligands are central to the advancement of catalysis. N-(pyridin-3-ylmethyl)pyridin-2-amine serves as a versatile scaffold for creating ligands that can fine-tune the properties of metal catalysts, influencing their activity, selectivity, and stability.

This compound and its analogs function as effective ligands in various catalytic systems due to the presence of both pyridine (B92270) and amine nitrogen atoms, which can coordinate to metal centers. The flexible methylene (B1212753) bridge allows the two pyridine rings to adopt various orientations, enabling chelation to a single metal center or bridging between multiple metal centers. This adaptability is crucial for the formation of stable and catalytically active metal complexes.

For instance, palladium(II) complexes of ligands similar to this compound, such as 4-methoxy-N-(pyridin-2-ylmethyl)aniline, have been synthesized and characterized. In these complexes, the ligand coordinates to the palladium center through the nitrogen atoms of the pyridine and amine moieties, creating a distorted square planar geometry. researchgate.net This coordination environment around the metal ion is a key determinant of the complex's catalytic activity. The electronic properties of the ligand, influenced by substituents on the pyridine rings or the aniline (B41778) group, can be modulated to optimize the catalytic performance for specific reactions.

Furthermore, the pyridine moiety itself is known to play a crucial role in catalytic transformations. Studies have shown that the pyridine nitrogen can be essential for certain reaction mechanisms, such as the hydrolysis of imines catalyzed by palladium complexes. mdpi.comnih.gov The coordination of the pyridine ring to the metal center can increase the polarity of reactive bonds within the substrate, facilitating nucleophilic attack and subsequent reaction steps.

The ability of this compound to act as a bridging ligand has been demonstrated in the formation of coordination polymers. nih.gov In a silver(I) trifluoromethanesulfonate (B1224126) complex, the ligand bridges two silver centers, leading to the formation of helical polymer chains. nih.gov This bridging capability suggests its potential in the design of multinuclear catalysts where cooperative effects between metal centers can enhance catalytic activity.

Table 1: Coordination Behavior of this compound and its Analogs in Metal Complexes

| Metal Center | Ligand | Coordination Mode | Resulting Geometry | Application |

| Palladium(II) | 4-methoxy-N-(pyridin-2-ylmethyl)aniline | Bidentate (Npyridine, Namine) | Distorted Square Planar | Polymerization Catalyst |

| Silver(I) | This compound | Bridging (Npyridine, N'pyridine) | Linear/Bent | Coordination Polymer |

| Cadmium(II) | N,N-(2-pyridyl)-(4-pyridylmethyl)amine | Bridging (N2-pyridyl, N4-pyridyl) | 2D Polymeric Grid | Coordination Polymer |

Complexes derived from this compound and its analogs have been investigated in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , metal complexes of these ligands are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. A notable example is the use of palladium(II) complexes of N-(pyridin-2-ylmethyl)aniline derivatives in the vinyl addition polymerization of methyl methacrylate (B99206) (MMA). researchgate.net When activated with a cocatalyst such as modified methylaluminoxane (B55162) (MMAO), these complexes exhibit high catalytic activity, producing high molecular weight poly(methyl methacrylate) (PMMA). researchgate.net The structure of the ligand, including the substituents on the pyridine and aniline rings, significantly influences the catalytic performance. For instance, a palladium complex containing 2,4,6-trimethyl-N-(pyridin-2-ylmethyl)aniline showed the highest catalytic activity for MMA polymerization. researchgate.net

The versatility of such ligands is also evident in their application in C-C coupling reactions. Palladium(II) Schiff base complexes derived from pyridine-2-carbaldehyde and various amines have demonstrated good catalytic activity in the Suzuki coupling of aryl halides with phenylboronic acid. researchgate.net While not the exact compound, this highlights the potential of the pyridin-amine scaffold in facilitating such important organic transformations.

While there are fewer reported examples of heterogeneous catalysis directly employing this compound, the principles of catalyst immobilization could be applied. The ligand or its pre-formed metal complexes could be anchored onto solid supports such as silica, alumina, or polymers. This would facilitate catalyst separation and recycling, which are significant advantages in industrial processes. The presence of the amine group in the ligand provides a convenient handle for covalent attachment to functionalized supports. The development of such heterogeneous catalysts remains a promising area for future research. A study on a heterogeneous Lewis acid catalyst (Al2O3) for the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines demonstrates the potential for solid-supported catalysis involving pyridine-amine compounds. mdpi.com

Understanding the reaction mechanism is crucial for the rational design of more efficient catalysts. Mechanistic studies on catalytic systems involving ligands similar to this compound have provided valuable insights.

Density Functional Theory (DFT) calculations have been employed to elucidate the role of the pyridine moiety in palladium-catalyzed reactions. In the case of imine hydrolysis, theoretical calculations have shown that the coordination of the pyridine nitrogen to the palladium center is a critical step. mdpi.com This interaction increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water. The plausible mechanism involves the oxidative addition of a substrate to the Pd(0) catalyst, followed by coordination of the pyridine nitrogen, which facilitates the hydrolytic cleavage. mdpi.comnih.gov

In the context of polymerization catalysis, the ligand structure plays a significant role in determining the properties of the resulting polymer. For the polymerization of methyl methacrylate using palladium complexes of N-(pyridin-2-ylmethyl)aniline derivatives, the syndiotacticity of the produced PMMA was analyzed using ¹H-NMR spectroscopy. researchgate.net The results indicated the formation of syndio-enriched PMMA, suggesting that the steric and electronic environment created by the ligand around the palladium center influences the stereochemistry of the polymerization process.

Furthermore, the stability of the catalytic species is a key factor. In studies of cationic palladium complexes with pyridyl-imine ligands used for ethylene (B1197577) polymerization, it was found that the stability of the cationic species in solution, as determined by ¹H NMR spectroscopy, was high. researchgate.net DFT calculations also revealed high energy barriers for ethylene coordination, which could explain the observed low catalytic activities in that specific case. researchgate.net These findings underscore the importance of a detailed mechanistic understanding to correlate ligand structure with catalytic performance.

Materials Science and Functional Materials Development

The ability of this compound to form well-defined structures through coordination with metal ions makes it a promising building block for the development of functional materials such as polymers and metal-organic frameworks.

This compound and its derivatives can be integrated into polymeric structures either as part of the polymer backbone or as functional pendant groups. The catalytic activity of metal complexes with these ligands in polymerization reactions, as discussed previously, is one avenue of integration. For example, palladium(II) complexes of N-(pyridin-2-ylmethyl)aniline derivatives have been shown to be effective catalysts for the polymerization of methyl methacrylate. researchgate.netresearchgate.net

Beyond their role in catalysis, these pyridine-amine compounds can be incorporated into polymers to impart specific functionalities. The pyridine and amine groups can serve as sites for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking the polymer chains. Amine-functionalized polymers are known for their reactivity towards acids, aldehydes, and other electrophiles, which can be exploited to create materials with tailored properties. polysciences.com

The pyridine units within a polymer chain can also influence the material's properties by providing sites for metal coordination, hydrogen bonding, or by affecting the polymer's solubility and thermal stability. For instance, poly(2-vinylpyridine) is a well-known polymer whose pyridine functional groups provide strong interactions with acids, metals, and polar substrates. polysciences.com By analogy, polymers incorporating this compound could exhibit interesting properties related to adhesion, coating, and the formation of polymer-metal composite materials.

The multitopic nature of this compound, with its multiple nitrogen donor sites, makes it an excellent candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic linkers.

Several coordination polymers have been successfully synthesized using this compound and its isomers. A silver(I) complex with this compound forms a 1D coordination polymer with a helical chain structure. nih.gov In this structure, the ligand bridges two silver ions through its pyridine nitrogen atoms. The resulting helical chains are further organized into a 2D supramolecular network through Ag-Ag and π-π stacking interactions. nih.gov Similarly, a related ligand, N,N-(2-pyridyl)-(4-pyridylmethyl)amine, has been used to construct 2D and 3D cadmium coordination polymers. acs.org The flexible spacer in this ligand allows for the formation of extended networks that are not possible with more rigid linkers.

The synthesis of MOFs often relies on polytopic linkers containing functional groups such as carboxylates or pyridyls. While this compound itself lacks carboxylate groups, it can be used as a co-ligand in the synthesis of mixed-linker MOFs. The flexible nature of the aminomethyl bridge and the angular disposition of the pyridine rings can lead to the formation of novel network topologies. The introduction of ortho-substituents on aromatic carboxylate linkers has been shown to regulate the topologies of rare-earth MOFs, suggesting that the steric and electronic properties of co-ligands like this compound could also play a significant role in directing the final framework structure. nih.gov

The functions of such materials are closely tied to their structure. The porous nature of some MOFs allows for applications in gas storage and separation, while the presence of specific functional groups on the linkers can lead to applications in catalysis or sensing. For example, heterometallic coordination polymers assembled from pivalate (B1233124) blocks and polypyridine spacers have shown porous structures with capabilities for N₂ and H₂ sorption, as well as heterogeneous catalytic activity. enamine.net This suggests that MOFs and coordination polymers incorporating this compound could be designed to exhibit similar functional properties.

Table 2: Examples of Coordination Polymers with this compound and Related Ligands

| Metal Ion | Ligand | Dimensionality | Structural Features | Potential Function |

| Silver(I) | This compound | 1D | Helical chains, π-π stacking | Luminescent material |

| Cadmium(II) | N,N-(2-pyridyl)-(4-pyridylmethyl)amine | 2D/3D | Rhombohedral polymeric grids | Sensor, Catalyst |

| Cadmium(II) | 4-methyl-N-(pyridin-2-ylmethylidene)aniline | 1D | Columnar structure | Photoluminescent material |

Photophysical Properties of this compound-based Materials

The inherent structural features of pyridine-based compounds, including those derived from this compound, make them promising candidates for functional materials in optoelectronics and material science. nih.gov Research into related structures containing the pyridin-2-amine moiety has revealed tunable photophysical properties. For instance, novel fluorescent compounds based on an acceptor-donor-acceptor (A-D-A) system, such as N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, have been synthesized and investigated. beilstein-journals.org These materials exhibit fluorescence in organic solvents and, notably, display aggregation-induced emission enhancement (AIEE) in aqueous media. beilstein-journals.org

The AIEE phenomenon is particularly significant, as many traditional fluorescent compounds suffer from quenching at high concentrations or in an aggregated state. beilstein-journals.org In the case of the N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, the presence of electron-withdrawing groups on the pyridine ring was found to be crucial for observing AIEE properties. beilstein-journals.org For example, derivatives bearing bromine or trifluoromethyl (CF3) groups showed a 7-fold and 15-fold fluorescence enhancement, respectively, in an aggregated state. beilstein-journals.org This behavior is attributed to the restriction of intramolecular rotation in the aggregated form, which minimizes non-radiative decay pathways and enhances fluorescence emission.

Furthermore, studies on 2-N-phenylamino-methyl-nitro-pyridine isomers demonstrate how the substitution pattern on the pyridine ring modulates structural and photophysical characteristics. nih.gov Analysis using UV-Vis and emission spectra, supported by quantum chemical DFT calculations, helps to elucidate the relaxation pathways of electronically excited states. nih.gov The position of substituents, such as a methyl group, can influence the electronic nature of the molecule, thereby affecting its absorption and emission properties. nih.govbeilstein-journals.org The electron-donating effect of a methyl group, for example, can stabilize the ring system and lead to increased fluorescence. beilstein-journals.org

| Compound | Substituent (at position 5 of pyridin-2-amine) | Fluorescence Enhancement Factor (Aggregated vs. Solution) |

|---|---|---|

| 4a | Br | 7.0 |

| 4e | CF3 | 15.0 |

Biomedical Research Scaffolds and Mechanistic Biological Studies (In Vitro Focus Only)

Design and Synthesis of this compound Derivatives as Bioactive Scaffolds

The this compound scaffold is a versatile building block in medicinal chemistry, enabling the synthesis of a diverse range of bioactive molecules. nih.gov Various synthetic methodologies have been employed to generate derivatives targeting different biological pathways. A prominent approach involves leveraging modern cross-coupling reactions to construct complex molecular architectures. For instance, the synthesis of potent enzyme inhibitors has been achieved through a combination of Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions. nih.gov This strategy was used to create pyrrolo[2,3-d]pyrimidine analogues by incorporating fragments of the drug Pexidartinib, which contains a dipyridine moiety structurally related to this compound. nih.gov

Another powerful technique for modifying the pyridine core is directed ortho-lithiation. This method has been applied to N-(pyridin-3-ylmethyl)pivalamide and related carbamate (B1207046) and urea (B33335) derivatives. researchgate.net Treatment with organolithium bases generates dilithiated intermediates that can react with various electrophiles, allowing for precise functionalization of the pyridine ring at the 4-position as well as on the amine nitrogen. researchgate.net

Furthermore, the Buchwald-Hartwig amination has proven effective for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. mdpi.com This palladium-catalyzed reaction facilitates the coupling of aryl bromides with the amino group of 4-(pyridin-3-yl)pyrimidin-2-amine (B132428), yielding the target compounds in moderate to good yields. mdpi.com These synthetic strategies underscore the adaptability of the pyridine framework for creating libraries of compounds for biological screening. nih.govnih.gov

In Vitro Enzyme Inhibition Studies (e.g., α-Glucosidase, CSF1R)

Derivatives of this compound have been investigated as potent inhibitors of clinically relevant enzymes.

Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibition: The CSF1R is a tyrosine kinase that plays a crucial role in the proliferation and differentiation of macrophages and is a validated target in oncology. nih.govnih.gov By merging structural features of known CSF1R inhibitors like Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus, novel inhibitors have been developed. nih.gov One such derivative, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, emerged as a highly potent CSF1R inhibitor with low-nanomolar enzymatic activity. nih.gov Other pyridyl-substituted derivatives also demonstrated good activity against CSF1R. acs.org

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Pyridine-based thiourea (B124793) derivatives have been synthesized and evaluated for their α-glucosidase inhibitory potential. nih.gov Notably, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea was found to have a higher inhibitory activity than the standard drug acarbose. nih.gov Similarly, certain 1,3,4-thiadiazole (B1197879) derivatives of 3-aminopyridin-2(1H)-ones showed significantly more potent inhibition than acarbose, with one compound exhibiting an IC50 value nearly 3.7 times lower. mdpi.com

| Compound/Derivative Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference Compound (IC50) | Source |

|---|---|---|---|---|

| N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | CSF1R | Low nanomolar | N/A | nih.gov |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | α-Glucosidase | 9.77 mM | Acarbose (11.96 mM) | nih.gov |

| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | α-Glucosidase | 3.66 mM | Acarbose (13.88 mM) | mdpi.com |

In Vitro Receptor Antagonism and Agonism Studies (e.g., P2X7, α7 nAChR)

The structural motif of this compound is present in molecules designed to modulate the activity of important receptors in the nervous and immune systems.

P2X7 Receptor Antagonism: The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses, making it an attractive target for therapeutic intervention. nih.govuniba.it While direct studies on this compound itself as a P2X7 antagonist are not detailed in the provided sources, the design of potent antagonists often involves similar heterocyclic scaffolds. Research has focused on structural modifications of benzamide (B126) derivatives, replacing adamantane (B196018) moieties with aryl-cyclohexyl groups to yield potent antagonists with IC50 values in the sub-micromolar range. nih.gov For example, 2-chloro-N-[1-(3-(nitrooxymethyl)phenyl)cyclohexyl)methyl]benzamide exhibited an IC50 value of 0.39 μM against the human P2X7 receptor. nih.gov

α7 Nicotinic Acetylcholine Receptor (α7 nAChR) Agonism: The α7 nAChR is a ligand-gated ion channel in the central nervous system implicated in cognitive function and inflammatory processes. nih.govnih.gov A derivative containing the pyridin-3-ylmethyl moiety, N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]-1-benzofuran-2-carboxamide (TC-5619), has been identified as a potent and selective α7 nAChR agonist. nih.gov It displays a high affinity for the human receptor with a Ki value of 1 nM. nih.gov Additionally, related structures such as 2-((pyridin-3-yloxy)methyl)piperazine derivatives have been developed as potent modulators of the α7 nAChR, supporting the hypothesis that this class of compounds has significant anti-inflammatory activity mediated through the receptor. nih.gov

| Compound | Target Receptor | Activity Type | Potency (Ki / IC50) | Source |

|---|---|---|---|---|

| TC-5619 | α7 nAChR (human) | Agonist | 1 nM (Ki) | nih.gov |

| 2-chloro-N-[1-(3-(nitrooxymethyl)phenyl)cyclohexyl)methyl]benzamide | P2X7 (human) | Antagonist | 0.39 µM (IC50) | nih.gov |

Mechanism of Action Studies on Specific Biological Targets (e.g., MmpL3)

Derivatives featuring the pyridine-2-methylamine substructure, a component of this compound, have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov A key target for these compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov

MmpL3 is an essential inner membrane transporter in mycobacteria, belonging to the Resistance, Nodulation, and cell Division (RND) protein family. nih.govmdpi.com Its primary function is to transport trehalose (B1683222) monomycolate (TMM), a crucial precursor for mycolic acids, from the cytoplasm across the inner membrane to the periplasm. nih.govmdpi.com This transport process is vital for the biosynthesis of the mycobacterial cell wall, including the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex and trehalose dimycolate (TDM). mdpi.com

The mechanism of MmpL3 inhibitors can be twofold. Some inhibitors are believed to block the translocation of TMM by binding directly to the transporter protein. mdpi.com An alternative mechanism involves the dissipation of the proton motive force (PMF) across the cell membrane, which MmpL3 relies on as an energy source for its transport activity. nih.govmdpi.com By inhibiting MmpL3, either directly or indirectly, these compounds cause an accumulation of TMM in the cytoplasm and disrupt the formation of the outer cell wall, ultimately leading to bacterial cell death. nih.gov This makes MmpL3 a highly attractive and validated target for the development of new anti-tubercular agents. nih.govmdpi.com

Structure-Activity Relationship (SAR) Investigations (In Vitro)

In vitro structure-activity relationship (SAR) studies have provided critical insights into how molecular modifications of this compound and related scaffolds influence their biological activity against various targets.

For anti-mycobacterial agents , SAR studies on pyrazolo[1,5-a]pyrimidin-7-amines containing an N-(pyridin-2-ylmethyl)amine moiety revealed that specific substitutions are key for potency. mdpi.com The most effective compounds possessed a 3-(4-fluoro)phenyl group combined with various 5-alkyl, 5-aryl, or 5-heteroaryl substituents. mdpi.com

In the context of enzyme inhibition , the development of MSK1 inhibitors based on a pyridin-2-yl guanidine (B92328) scaffold showed that the position of a phenyl substituent on the pyridine ring is crucial. mdpi.com Activity was observed when the phenyl group was at position 6, while moving it to positions 3, 4, or 5 resulted in inactive compounds. mdpi.com For CSF1R inhibitors, docking studies suggested that incorporating a dipyridine moiety, similar to that in pexidartinib, at the C6 position of a pyrrolopyrimidine scaffold leads to a favorable binding alignment. nih.gov

Regarding general antiproliferative activity , a review of pyridine derivatives indicated that the presence and position of specific functional groups significantly impact efficacy. nih.gov Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) were found to enhance antiproliferative effects, whereas the inclusion of halogen atoms or other bulky groups tended to decrease activity. nih.gov

| Target/Activity | Scaffold | Favorable Structural Features | Unfavorable Structural Features | Source |

|---|---|---|---|---|

| Anti-mycobacterial (Mtb) | Pyrazolo[1,5-a]pyrimidin-7-amines | 3-(4-fluoro)phenyl group; various 5-alkyl/aryl substituents. | N/A | mdpi.com |

| MSK1 Inhibition | Arylpyridin-2-yl Guanidine | Phenyl group at position 6 of the pyridine ring. | Phenyl group at positions 3, 4, or 5. | mdpi.com |

| Antiproliferative | General Pyridine Derivatives | -OMe, -OH, -C=O, -NH2 groups. | Halogen atoms, bulky groups. | nih.gov |